-Methylbenzaldehyde serves as a valuable starting material for the synthesis of various organic compounds. Its reactive aldehyde group readily undergoes various reactions, including:
2-Methylbenzaldehyde, also known as o-tolualdehyde, is an organic compound with the chemical formula CH₃C₆H₄CHO. It is a colorless liquid with an almond-like odor []. This aromatic aldehyde is an endogenous metabolite, meaning it is naturally produced within living organisms []. 2-Methylbenzaldehyde holds significance in scientific research due to its applications in organic synthesis and its potential role in biological processes [, ].
The key feature of 2-Methylbenzaldehyde's structure is the aromatic benzene ring (C₆H₆) attached to a formyl group (CHO), which is responsible for its aldehyde functionality []. The methyl group (CH₃) is positioned at the second carbon atom (ortho position) relative to the formyl group. This substitution pattern influences the molecule's chemical properties compared to unsubstituted benzaldehyde [].
2-Methylbenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde group and the aromatic ring. Here are some notable examples:
One common method for synthesizing 2-methylbenzaldehyde involves the formylation of ortho-xylene (1,2-dimethylbenzene) using a variety of catalysts, such as palladium or vanadium compounds [].
Balanced chemical equation: C₆H₄(CH₃)₂ + CHOOH → CH₃C₆H₄CHO + H₂O (reference [])
2-Methylbenzaldehyde can undergo aldol condensation reactions with other carbonyl compounds in the presence of a base catalyst to form more complex molecules with β-hydroxycarbonyl functionalities [].
The aldehyde group in 2-methylbenzaldehyde is susceptible to oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) to form 2-methylbenzoic acid [].
Balanced chemical equation: CH₃C₆H₄CHO + 2KMnO₄ + H₂O → CH₃C₆H₄COOH + 2KOH + 2MnO₂ + 2KOH (reference [])
2-Methylbenzaldehyde is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also flammable and should be handled with care away from heat sources []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Corrosive;Irritant